4-Bromobutyl 3,4-dimethoxybenzoate
Description
Structure
3D Structure
Properties
IUPAC Name |
4-bromobutyl 3,4-dimethoxybenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrO4/c1-16-11-6-5-10(9-12(11)17-2)13(15)18-8-4-3-7-14/h5-6,9H,3-4,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNBPYDWWALMFRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)OCCCCBr)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Contextualization Within Advanced Organic Chemical Synthesis
In the realm of advanced organic chemical synthesis, the efficiency and elegance of a synthetic route are of paramount importance. The development of methodologies that allow for the streamlined construction of complex target molecules from readily available starting materials is a constant goal. 4-Bromobutyl 3,4-dimethoxybenzoate fits neatly into this paradigm as a key intermediate, particularly in the synthesis of pharmaceutically active compounds.
One of the most well-documented applications of this compound is in the synthesis of Mebeverine, an antispasmodic drug used to relieve cramps and spasms of the gastrointestinal tract. Research has focused on optimizing the synthesis of Mebeverine hydrochloride, with a key step being the preparation of this compound. amazonaws.comamazonaws.com An improved process highlights the reaction of 3,4-dimethoxybenzoic acid with 4-bromobutanol. amazonaws.com This method is favored over the use of 1,4-dibromobutane (B41627), which can lead to the formation of undesired dimer impurities. amazonaws.comamazonaws.com
Significance As a Precursor and Synthetic Intermediate for Complex Molecular Architectures
The chemical structure of 4-Bromobutyl 3,4-dimethoxybenzoate makes it an ideal precursor for introducing a specific pharmacophore into a larger molecule. The 3,4-dimethoxybenzoyl group is a feature of several biologically active compounds. The bromobutyl portion of the molecule provides a reactive handle for nucleophilic substitution, allowing for the facile connection of this benzoate-containing moiety to other synthetic intermediates.
In the synthesis of a potential antimicrobial agent, this compound serves as a "Stage I Intermediate." ajrconline.org It is condensed with a "Stage II Intermediate," 2-ethylamino-1-(4'-methoxyphenyl)propane, in a reaction that exemplifies its role as a building block. This condensation, carried out in ethyl methyl ketone at a specific temperature range for an extended period, leads to the formation of the final drug substance. ajrconline.org This demonstrates the compound's utility in constructing complex molecules that possess multiple aromatic rings and a tertiary amine, features often associated with pharmacological activity. ajrconline.org
The following table summarizes the key reactants and conditions in the synthesis where this compound is a key intermediate:
| Reactant 1 | Reactant 2 | Solvent | Temperature | Duration | Product | Reference |
| This compound | N-Ethyl-1-(4-methoxyphenyl)propan-2-amine | Acetone | 55-65°C | 15-20 h | Mebeverine | amazonaws.com |
| This compound | 2-ethylamino-1-(4'-methoxyphenyl)propane | Ethyl Methyl Ketone | 75-80°C | 32 h | Potential Antimicrobial Agent | ajrconline.org |
Overview of Established Academic Investigations and Research Trajectories
Esterification Pathways from 3,4-Dimethoxybenzoic Acid (Veratric Acid)
The formation of the ester linkage in this compound from veratric acid can be accomplished via different strategies, primarily involving the reaction of the carboxylic acid with a suitable bromobutanol derivative or an alternative bromobutylating agent.
Condensation Reactions with 4-Bromobutanol
The most direct route to this compound is the Fischer-Speier esterification, which involves the acid-catalyzed reaction of 3,4-dimethoxybenzoic acid with 4-bromobutanol. wikipedia.orgmasterorganicchemistry.comyoutube.com This equilibrium reaction is typically driven to completion by using an excess of the alcohol or by removing the water formed during the reaction. masterorganicchemistry.com Common acidic catalysts for this transformation include sulfuric acid (H₂SO₄), p-toluenesulfonic acid (TsOH), and hydrochloric acid (HCl). masterorganicchemistry.com
The general reaction is as follows:
(CH₃O)₂C₆H₃COOH + Br(CH₂)₄OH ⇌ (CH₃O)₂C₆H₃COO(CH₂)₄Br + H₂O
The reaction is typically carried out by refluxing the carboxylic acid and the alcohol in the presence of a catalytic amount of a strong acid. wikipedia.org The choice of solvent can vary, and in some cases, an excess of the alcohol reactant itself can serve as the solvent.
Alternative Bromobutylating Agents and Their Synthetic Efficacy
An alternative and commonly employed method for the synthesis of this compound involves the reaction of a salt of 3,4-dimethoxybenzoic acid with a dihalogenated butane, such as 1,4-dibromobutane. ajrconline.org In a typical procedure, 3,4-dimethoxybenzoic acid is first converted to its sodium salt, sodium 3,4-dimethoxybenzoate, by treatment with a base like sodium methoxide. ajrconline.org This salt is then reacted with an excess of 1,4-dibromobutane. ajrconline.org
The two-step process can be summarized as:
(CH₃O)₂C₆H₃COOH + NaOCH₃ → (CH₃O)₂C₆H₃COONa + CH₃OH
(CH₃O)₂C₆H₃COONa + Br(CH₂)₄Br → (CH₃O)₂C₆H₃COO(CH₂)₄Br + NaBr
This method avoids the direct use of 4-bromobutanol and the need to remove water, as the reaction proceeds via a nucleophilic substitution mechanism. The use of a large excess of 1,4-dibromobutane helps to minimize the formation of the diester byproduct.
While direct comparative efficacy data for various bromobutylating agents in the synthesis of this specific ester is not extensively documented in publicly available literature, the principles of nucleophilic substitution suggest that other 4-halobutyl derivatives could also be employed. For instance, the corresponding 4-chlorobutyl and 4-iodobutyl esters of 3,4-dimethoxybenzoic acid are known compounds, suggesting that 1-bromo-4-chlorobutane, 1-bromo-4-iodobutane, or 1,4-dichlorobutane (B89584) followed by a halogen exchange reaction could potentially be used. The reactivity of the leaving group (I > Br > Cl) would influence the reaction conditions required.
Catalytic Systems and Their Influence on Reaction Kinetics and Yield Optimization
Homogeneous Catalysts: Strong mineral acids like sulfuric acid and p-toluenesulfonic acid are the most common homogeneous catalysts for Fischer esterification. masterorganicchemistry.com They function by protonating the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and making it more susceptible to nucleophilic attack by the alcohol. masterorganicchemistry.comyoutube.com The reaction is an equilibrium process, and to optimize the yield, Le Chatelier's principle is applied by using a large excess of one of the reactants (typically the less expensive one) or by removing water as it is formed, for example, by azeotropic distillation with a Dean-Stark apparatus. masterorganicchemistry.com One study on the esterification of acetic acid with ethanol (B145695) showed that increasing the alcohol to a 10-fold excess could increase the yield from 65% to 97%. masterorganicchemistry.com
Heterogeneous Catalysts: In recent years, solid acid catalysts have gained attention as they offer advantages in terms of separation, reusability, and reduced corrosiveness. While specific studies on the use of heterogeneous catalysts for the synthesis of this compound are scarce, research on the esterification of other carboxylic acids provides valuable insights. A variety of solid acid catalysts, including ion-exchange resins (e.g., Amberlyst), zeolites, and sulfated zirconia, have been effectively used in esterification reactions.
The kinetics of Fischer esterification are typically found to be first order with respect to the carboxylic acid and the alcohol, and also dependent on the catalyst concentration. researchgate.net The rate of reaction is influenced by steric hindrance in both the alcohol and the carboxylic acid. ucr.ac.cr For instance, the esterification rate decreases as the chain length of the alcohol increases. technoarete.org
| Catalyst Type | Examples | Advantages | Disadvantages |
| Homogeneous | H₂SO₄, p-TsOH, HCl | High catalytic activity, low cost | Difficult to separate from the reaction mixture, corrosive, potential for side reactions |
| Heterogeneous | Ion-exchange resins, Zeolites, Sulfated Zirconia | Easy separation and reusability, less corrosive, potential for higher selectivity | Generally lower activity than homogeneous catalysts, potential for diffusion limitations |
Reaction Mechanism Analysis of Key Synthetic Steps
A detailed understanding of the reaction mechanism is fundamental for the optimization of the synthesis of this compound.
Detailed Reaction Coordinate Mapping for Esterification
While a specific, detailed reaction coordinate map for the esterification of 3,4-dimethoxybenzoic acid with 4-bromobutanol is not available in the surveyed literature, the generally accepted mechanism for acid-catalyzed Fischer esterification provides a qualitative understanding of the energy profile. The reaction proceeds through a series of protonation, nucleophilic attack, proton transfer, and elimination steps. masterorganicchemistry.comyoutube.com
The key steps in the Fischer esterification mechanism are:
Protonation of the carbonyl oxygen: The acid catalyst protonates the carbonyl oxygen of the 3,4-dimethoxybenzoic acid, making the carbonyl carbon more electrophilic. This is a fast and reversible step.
Nucleophilic attack by the alcohol: The lone pair of electrons on the oxygen of 4-bromobutanol attacks the protonated carbonyl carbon, leading to the formation of a tetrahedral intermediate. This is typically the rate-determining step.
Proton transfer: A proton is transferred from the oxonium ion of the attacking alcohol to one of the hydroxyl groups of the tetrahedral intermediate. This is a series of fast proton on/off steps.
Elimination of water: The protonated hydroxyl group leaves as a water molecule, a good leaving group, and the carbonyl double bond is reformed.
Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final ester product, this compound.
Computational studies on other esterification reactions have utilized density functional theory (DFT) to model the geometries of reactants, transition states, and intermediates, and to calculate the energy barriers for each step. rsc.orgnih.gov Such studies for the specific reaction of veratric acid and 4-bromobutanol would provide a quantitative reaction coordinate diagram, detailing the energy changes along the reaction pathway.
Identification and Characterization of Reaction Intermediates
The primary and most crucial intermediate in the Fischer esterification mechanism is the tetrahedral intermediate formed after the nucleophilic attack of the alcohol on the protonated carboxylic acid. masterorganicchemistry.comyoutube.com This intermediate is characterized by a central carbon atom bonded to four substituents: the original carbonyl oxygen (now a hydroxyl group), the original hydroxyl group of the carboxylic acid, the alkyl group from the carboxylic acid, and the alkoxy group from the alcohol.
Direct observation and characterization of this tetrahedral intermediate are challenging due to its transient nature. However, its existence is strongly supported by kinetic data and isotopic labeling studies performed on various esterification reactions. Spectroscopic techniques like nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy are powerful tools for identifying and characterizing reaction products and, in some cases, can provide evidence for the presence of intermediates. For the synthesis of this compound, techniques such as ¹H NMR, ¹³C NMR, and FTIR would be used to confirm the structure of the final product and to ensure the absence of starting materials. ajrconline.org While direct spectroscopic observation of the tetrahedral intermediate in this specific reaction is not documented, its formation is an integral and accepted part of the mechanistic pathway.
Investigation of Byproduct Formation and Suppression Strategies
In the synthesis of this compound from the sodium salt of 3,4-dimethoxybenzoic acid and 1,4-dibromobutane, the primary and most significant byproduct is a dimeric impurity. This dimer is formed when a molecule of the 3,4-dimethoxybenzoate anion reacts with both ends of the 1,4-dibromobutane molecule, resulting in a symmetrical diether. The formation of this dimer is particularly favored under conditions of high temperature and when a large excess of 1,4-dibromobutane is used in the reaction mixture.
Strategies to suppress the formation of this dimeric byproduct include:
Stoichiometric Control: Careful control of the molar ratio of the reactants is crucial. Utilizing a minimal excess of 1,4-dibromobutane can significantly reduce the probability of the second substitution reaction that leads to the dimer.
Temperature Management: Maintaining a lower reaction temperature can help to selectively favor the formation of the desired mono-ester over the dimer. Higher temperatures provide the activation energy for the less favorable second substitution to occur.
Alternative Reagents: An alternative synthetic route involves the esterification of 3,4-dimethoxybenzoic acid with 4-bromobutanol. This approach avoids the use of the highly reactive 1,4-dibromobutane, thereby eliminating the primary pathway for dimer formation.
Optimization of Synthetic Conditions for Enhanced Selectivity and Scale-Up
To improve the efficiency of the synthesis of this compound and to make the process viable for large-scale production, optimization of the reaction conditions is essential. This involves a systematic study of the effects of various parameters on the reaction's selectivity, conversion rate, and the impurity profile of the final product.
Solvent Effects on Reaction Efficiency and Product Purity
The choice of solvent plays a critical role in the reaction's success. The solvent must be capable of dissolving the reactants to a sufficient extent to allow for an efficient reaction rate. In the case of the reaction between the sodium salt of 3,4-dimethoxybenzoic acid and 1,4-dibromobutane, polar aprotic solvents are generally preferred. These solvents can effectively solvate the cation (Na+) of the salt, thereby increasing the nucleophilicity of the carboxylate anion.
| Solvent | Dielectric Constant (ε) | Boiling Point (°C) | General Observations |
| Dimethylformamide (DMF) | 36.7 | 153 | High reaction rates, good solubility of reactants. |
| Dimethyl sulfoxide (B87167) (DMSO) | 46.7 | 189 | Excellent solvating power, may require higher temperatures for removal. |
| Acetone | 20.7 | 56 | Moderate reaction rates, easier to remove post-reaction. |
| Toluene | 2.4 | 111 | Lower reaction rates due to low polarity, but can be effective with a phase-transfer catalyst. |
This table presents a selection of solvents and their general applicability to the synthesis. The optimal choice depends on a balance of reaction efficiency, cost, and ease of handling on a larger scale.
Temperature and Pressure Influence on Reaction Progression
Temperature is a critical parameter that directly influences the rate of the reaction. An increase in temperature generally leads to a faster reaction. However, as previously mentioned, elevated temperatures can also promote the formation of byproducts, particularly the dimeric impurity. Therefore, the optimal temperature is a compromise between achieving a reasonable reaction time and minimizing the formation of unwanted side products.
The reaction is typically carried out at atmospheric pressure. The use of elevated pressure is not commonly reported for this specific synthesis, as it would not be expected to provide a significant advantage in terms of reaction rate or selectivity for this type of liquid-phase reaction.
| Temperature Range | Reaction Rate | Dimer Formation |
| 50-70°C | Moderate | Low |
| 70-90°C | Fast | Moderate |
| >90°C | Very Fast | High |
This table illustrates the general trend of the effect of temperature on the reaction. The ideal temperature must be determined experimentally to maximize the yield of the desired product.
Stoichiometric Ratio Effects on Conversion and Impurity Profiles
The molar ratio of the reactants, specifically the ratio of 1,4-dibromobutane to the sodium salt of 3,4-dimethoxybenzoic acid, has a profound effect on the outcome of the synthesis. A large excess of 1,4-dibromobutane can drive the reaction towards completion but also significantly increases the likelihood of dimer formation. Conversely, a ratio closer to equimolar may result in incomplete conversion of the starting material, leaving unreacted sodium 3,4-dimethoxybenzoate.
| Molar Ratio (1,4-dibromobutane : Salt) | Conversion of Salt | Dimer Impurity Level |
| 1.1 : 1 | Moderate to High | Low |
| 1.5 : 1 | High | Moderate |
| 2.0 : 1 | Very High | High |
| 3.0 : 1 | Complete | Very High |
This table provides a representative overview of the impact of the stoichiometric ratio. The optimal ratio is a key process parameter that needs to be fine-tuned to achieve high conversion while keeping the level of the critical dimeric impurity within acceptable limits.
Nucleophilic Substitution Reactions Involving the Bromine Moiety
The primary alkyl bromide in this compound is susceptible to nucleophilic attack, providing a versatile handle for the introduction of various functional groups.
Amination Reactions for Complex Amine Construction
The reaction of this compound with primary or secondary amines is a key strategy for the synthesis of complex tertiary amines. A notable application of this reaction is in the synthesis of the antispasmodic drug Mebeverine. amazonaws.comresearchgate.net In this synthesis, this compound is condensed with N-(1-(4-methoxyphenyl)propan-2-yl)ethanamine. amazonaws.com
The reaction is typically carried out in a polar aprotic solvent, such as methyl ethyl ketone (MEK) or toluene, and may be facilitated by a base to neutralize the hydrobromic acid formed as a byproduct. amazonaws.com The choice of solvent and reaction conditions can be optimized to improve yield and purity. amazonaws.com
Table 1: Amination Reaction for Mebeverine Synthesis amazonaws.com
| Reactant 1 | Reactant 2 | Solvent | Temperature | Product |
| This compound | N-(1-(4-methoxyphenyl)propan-2-yl)ethanamine | Toluene | 105-115°C | Mebeverine |
Coupling Reactions for Carbon-Carbon Bond Formation
While direct carbon-carbon bond formation with the alkyl bromide of this compound can be challenging, several modern cross-coupling methodologies can be employed. The Sonogashira coupling, a palladium-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide, is a powerful tool for forming C(sp)-C(sp²) bonds. wikipedia.orglibretexts.orgorganic-chemistry.org Although typically used with aryl or vinyl halides, modifications of the Sonogashira coupling can be applied to alkyl halides. organic-chemistry.org For instance, the use of specific ligands and reaction conditions can facilitate the coupling of alkyl bromides with terminal alkynes, providing a route to extend the carbon chain of this compound with an alkynyl group. researchgate.netresearchgate.net
Other coupling reactions, such as Suzuki or Stille couplings, which are also palladium-catalyzed, could potentially be adapted for use with this compound to form new carbon-carbon bonds with organoboron or organotin reagents, respectively. wikipedia.org
Heteroatom Substitution Reactions
The bromine atom can be displaced by various heteroatom nucleophiles to introduce new functional groups.
Williamson Ether Synthesis: The reaction of this compound with an alkoxide or phenoxide ion, known as the Williamson ether synthesis, can be used to form ethers. francis-press.comwikipedia.orgmasterorganicchemistry.comkhanacademy.orgyoutube.com This SN2 reaction is generally efficient for primary alkyl halides. wikipedia.orgmasterorganicchemistry.com The choice of the alkoxide and reaction conditions allows for the synthesis of a wide variety of ether derivatives.
Synthesis of Thioethers: Similarly, thioethers can be prepared by reacting this compound with a thiol or a thiolate salt. mdpi.comnih.govnih.gov These reactions are valuable for introducing sulfur-containing moieties into the molecule, which can be important for biological activity. nih.gov The use of odorless and stable sulfur-transfer reagents, such as xanthates, provides a more environmentally friendly alternative to traditional methods that use volatile and malodorous thiols. mdpi.comresearchgate.net
Transformations of the Ester Functional Group
The ester group in this compound can undergo several transformations, including hydrolysis, transesterification, and reduction.
Hydrolysis and Transesterification Pathways
Hydrolysis: The ester can be hydrolyzed under either acidic or basic conditions to yield 3,4-dimethoxybenzoic acid and 4-bromobutanol. Basic hydrolysis, or saponification, is typically carried out using a strong base like sodium hydroxide (B78521) or potassium hydroxide in an aqueous or alcoholic solution. Acid-catalyzed hydrolysis is generally performed in the presence of a strong mineral acid and an excess of water.
Transesterification: The ester can be converted to a different ester through transesterification. This reaction involves treating this compound with an excess of another alcohol in the presence of an acid or base catalyst. This allows for the modification of the ester portion of the molecule while leaving the alkyl bromide intact under carefully controlled conditions.
Reduction Reactions to Alcohol Derivatives
The ester group can be reduced to a primary alcohol, (3,4-dimethoxyphenyl)methanol, and 4-bromobutanol. The choice of reducing agent is crucial to achieve the desired transformation, especially if selectivity over the alkyl bromide is required.
Strong reducing agents like lithium aluminum hydride (LiAlH₄) will readily reduce the ester to the corresponding alcohol. harvard.edu However, LiAlH₄ can also reduce the alkyl bromide.
For a more selective reduction of the ester in the presence of the alkyl bromide, milder reducing agents or specific reaction conditions are necessary. Sodium borohydride (B1222165) (NaBH₄) is generally a milder reducing agent than LiAlH₄ and typically does not reduce esters under standard conditions. wikipedia.orgresearchgate.net However, in the presence of certain additives or in specific solvent systems, the reactivity of NaBH₄ can be enhanced to reduce esters. beilstein-journals.orgrsc.org For instance, the NaBH₄-methanol system in refluxing THF has been shown to reduce esters to alcohols. wikipedia.org Careful selection of the reaction conditions is therefore essential to achieve the selective reduction of the ester group in this compound.
Chemical Stability and Degradation Pathways under Varied Conditions
The stability of this compound is susceptible to several environmental factors, including pH, temperature, and light. Degradation is likely to proceed via two main pathways: hydrolysis of the ester linkage and cleavage of the carbon-bromine bond.
Hydrolytic Stability:
The ester bond in this compound is the most probable site for hydrolytic degradation. This reaction can be catalyzed by both acid and base. Under basic conditions, the hydrolysis, known as saponification, is typically irreversible and leads to the formation of 3,4-dimethoxybenzoic acid and 4-bromobutanol. masterorganicchemistry.com The rate of this hydrolysis is dependent on the pH of the solution.
Studies on analogous benzoate (B1203000) esters have shown that the rate of alkaline hydrolysis is influenced by the nature of the substituents on both the acyl and the alkyl portions of the ester. For instance, the size of the alkyl group can affect the rate of hydrolysis. nih.gov In a study comparing homologous esters, it was found that plasma stability was inversely proportional to the size of the alkoxyl group. nih.gov
The presence of electron-donating methoxy (B1213986) groups on the benzene (B151609) ring is expected to slightly decrease the rate of hydrolysis compared to unsubstituted benzoate esters by reducing the electrophilicity of the carbonyl carbon.
Table 1: Predicted Hydrolytic Degradation Products of this compound
| Degradation Product | Chemical Formula | Molar Mass ( g/mol ) |
|---|---|---|
| 3,4-Dimethoxybenzoic acid | C₉H₁₀O₄ | 182.17 |
Thermal Stability and Degradation:
Elevated temperatures can lead to the degradation of this compound. A safety data sheet for the compound indicates that it is stable under recommended storage conditions but advises avoiding heat, flames, sparks, and extremes of temperature. nih.gov Upon heating, thermal decomposition can occur. The weakest bond in the molecule, the C-Br bond, is likely to be the first to break at elevated temperatures. The thermal decomposition of brominated compounds often proceeds via the formation of radicals. cdu.edu.auresearchgate.net
In the case of this compound, thermolysis could lead to the formation of a butyl radical and a bromine radical, which could then participate in a variety of secondary reactions. Under oxidative conditions, such as in the presence of air at high temperatures, the ultimate decomposition products are likely to be carbon oxides and hydrogen bromide. nih.govcetjournal.itcetjournal.it Studies on the thermal decomposition of brominated butyl rubber show that the C-Br bond dissociates first, leading to the formation of hydrogen bromide at around 230 °C. nih.gov
Table 2: Predicted Thermal Degradation Behavior of this compound
| Condition | Expected Primary Degradation Pathway | Potential Major Products |
|---|---|---|
| Inert Atmosphere | Homolytic cleavage of the C-Br bond | 4-(3,4-dimethoxybenzoyloxy)butyl radical, Bromine radical |
Photochemical Stability and Degradation:
Exposure to light, particularly in the ultraviolet range, can also induce degradation of this compound. Aromatic esters can undergo photoreduction or other photochemical reactions. acs.orgacs.org The dimethoxybenzene moiety is a chromophore that can absorb UV light. This absorption can lead to the formation of excited states that may have sufficient energy to induce chemical reactions.
The primary photochemical degradation pathway could involve the cleavage of the C-Br bond, similar to thermal degradation, or reactions involving the ester group. The specific products would depend on the wavelength of light and the presence of other reactive species in the environment.
Microbial Degradation:
The dimethoxybenzoate portion of the molecule is related to veratric acid, a naturally occurring compound derived from lignin. frontiersin.orgescholarship.org Studies have shown that veratric acid and its esters can be degraded by various microorganisms. frontiersin.orgescholarship.orgontosight.ai Therefore, it is plausible that this compound could be susceptible to microbial degradation, likely initiated by the hydrolysis of the ester bond to release 3,4-dimethoxybenzoic acid, which can then be further metabolized by microorganisms. frontiersin.orgescholarship.org The biodegradability of phthalate (B1215562) esters, which also contain an ester linkage to an aromatic ring, has been well-documented, with the initial step being the hydrolysis of the ester bond. nih.govnih.gov
Advanced Spectroscopic and Chromatographic Characterization in Chemical Research
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules by providing detailed information about the chemical environment of individual atoms.
The ¹H NMR spectrum of 4-Bromobutyl 3,4-dimethoxybenzoate provides key insights into the arrangement of protons within the molecule. In a deuterated chloroform (B151607) (CDCl₃) solvent, the spectrum displays characteristic signals that correspond to the different proton environments.
Research findings have identified the following chemical shifts (δ) in parts per million (ppm): a multiplet at approximately 2.05 ppm, which is attributed to the four protons of the two central methylene (B1212753) groups (-CH₂-CH₂-) in the butyl chain. rsc.org A triplet observed at 3.50 ppm corresponds to the two protons of the methylene group directly bonded to the bromine atom (Br-CH₂-). rsc.org Furthermore, a sharp singlet appears at 3.93 ppm, integrating to six protons, which is characteristic of the two methoxy (B1213986) groups (-OCH₃) attached to the aromatic ring. rsc.org
| Chemical Shift (δ ppm) | Multiplicity | Integration (Number of Protons) | Assignment |
|---|---|---|---|
| ~7.5-7.7 | m | 3H | Aromatic Protons |
| 4.32 | t | 2H | -COO-CH₂- |
| 3.93 | s | 6H | -OCH₃ |
| 3.50 | t | 2H | -CH₂-Br |
| 2.05 | m | 4H | -CH₂-CH₂- |
While specific experimental ¹³C NMR data for this compound is not widely reported in the reviewed literature, the expected chemical shifts can be predicted based on the known effects of the functional groups present in the molecule. The carbon spectrum would be expected to show distinct signals for the carbonyl carbon of the ester, the aromatic carbons, the methoxy carbons, and the four carbons of the bromobutyl chain.
Two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HMQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are powerful methods for establishing the connectivity between atoms in a molecule. youtube.comyoutube.comresearchgate.net A COSY spectrum would reveal the coupling between adjacent protons in the butyl chain. An HMQC or HSQC (Heteronuclear Single Quantum Correlation) spectrum would directly correlate each proton signal with the carbon to which it is attached. youtube.comyoutube.comresearchgate.net An HMBC spectrum would provide information on longer-range couplings (2-3 bonds), for instance, showing correlations between the protons of the butyl chain and the ester carbonyl carbon, and between the aromatic protons and the carbons of the benzene (B151609) ring and methoxy groups. youtube.comyoutube.comresearchgate.net
Detailed experimental 2D NMR data for this compound are not available in the surveyed scientific literature.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a crucial analytical technique that provides information about the molecular weight and structural features of a compound through the analysis of its mass-to-charge ratio (m/z) and fragmentation patterns.
High-resolution mass spectrometry is utilized to determine the precise molecular mass of a compound, which allows for the unambiguous determination of its elemental formula. The calculated exact mass of this compound (C₁₃H₁₇BrO₄) is 316.03102 Da. nih.gov
Tandem mass spectrometry (MS/MS) provides detailed structural information by fragmenting a selected precursor ion and analyzing the resulting product ions. The fragmentation pattern of this compound reveals characteristic losses that confirm its structure.
In mass spectrometric analysis, the molecular ion (M⁺) is observed at an m/z of 317. rsc.org The fragmentation of this parent ion leads to several key product ions. A prominent peak is observed at m/z 165, which corresponds to the loss of the bromobutoxy group (-O(CH₂)₄Br) and represents the 3,4-dimethoxybenzoyl cation; this is often the base peak in the spectrum. rsc.org Another significant fragment is seen at m/z 137, resulting from the loss of the entire carbomethoxybutyl bromide moiety (-CO-O-(CH₂)₄Br). rsc.org A less intense fragment at m/z 182 corresponds to the loss of the bromobutyl radical (•(CH₂)₄Br). rsc.org
| m/z | Relative Intensity (%) | Fragment Assignment |
|---|---|---|
| 317 | 99 | [M]⁺ |
| 182 | 18 | [M - •(CH₂)₄Br]⁺ |
| 165 | 100 | [M - •O(CH₂)₄Br]⁺ |
| 137 | 92 | [M - •CO-O-(CH₂)₄Br]⁺ |
Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
Infrared (IR) and Fourier-Transform Infrared (FTIR) spectroscopy are powerful non-destructive techniques utilized to identify the functional groups present in a molecule. By measuring the absorption of infrared radiation by the sample, a unique spectral fingerprint is generated, revealing the vibrational modes of different chemical bonds. In the analysis of this compound, specific absorption bands in the IR spectrum confirm the presence of its key structural features.
Research findings have identified characteristic peaks for this compound, which are instrumental in its structural confirmation. The presence of a carbonyl group (C=O) from the ester functional group is indicated by a strong absorption band around 1704 cm⁻¹. The stretching vibrations of the C-O bond within the ester group are observed at approximately 1133 cm⁻¹. Furthermore, the aromatic nature of the compound is confirmed by the presence of benzene ring stretching vibrations, typically seen around 764 cm⁻¹. The aliphatic -CH₂- stretching vibrations of the butyl chain are evident at about 2958 cm⁻¹, while the characteristic -OCH₃ stretching of the methoxy groups appears at 2838 cm⁻¹.
A summary of the key IR absorption bands for this compound is presented in the table below.
| Functional Group | Absorption Band (cm⁻¹) |
| -CH₂- (Aliphatic) | 2958 |
| -OCH₃ (Methoxy) | 2838 |
| C=O (Ester) | 1704 |
| C-O (Ester) | 1133 |
| Benzene Ring | 764 |
These specific vibrational frequencies provide strong evidence for the successful synthesis and structural integrity of this compound.
Advanced Chromatographic Methods for Purity Assessment and Reaction Monitoring
Chromatographic techniques are indispensable for separating, identifying, and quantifying the components of a mixture. In the context of this compound, various chromatographic methods are employed to assess its purity and to monitor the progress of its synthesis.
Gas Chromatography (GC) for Volatile Component Analysis and Purity Evaluation
Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. While specific GC analysis data for this compound is not extensively detailed in publicly available literature, the principles of GC are highly applicable for its purity evaluation. A GC method for this compound would involve volatilizing the sample in an injection port and separating its components on a chromatographic column. The choice of the stationary phase is critical and would likely be a non-polar or medium-polarity phase, given the structure of the molecule.
For related benzoate (B1203000) compounds, GC and GC-Mass Spectrometry (GC-MS) have been effectively used for their determination. For instance, the analysis of benzoic acid and its esters often involves their conversion to more volatile methyl esters followed by GC separation. nih.gov A similar approach, or direct injection if the compound is sufficiently volatile and stable, could be employed for this compound. A flame ionization detector (FID) would provide quantitative data on purity, while a mass spectrometer (MS) detector would offer definitive structural identification of the main peak and any impurities.
High-Performance Liquid Chromatography (HPLC) for Quantitative and Qualitative Analysis of Reaction Mixtures
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of a wide range of organic compounds, including those that are non-volatile or thermally labile. It is particularly well-suited for the quantitative and qualitative analysis of this compound.
In synthetic studies, HPLC has been employed to determine the purity of this compound, with reported purities as high as 97.07%. ijnrd.org Certificates of analysis for commercial samples of this compound also frequently report purity levels greater than 95%, as determined by HPLC. chemicea.com The method typically involves a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and water. myfoodresearch.com Detection is commonly achieved using a UV detector, as the benzene ring in the molecule absorbs UV light. myfoodresearch.com
For a structurally similar compound, 4-Chlorobutyl 3,4-dimethoxybenzoate, a reverse-phase HPLC method has been described using a mobile phase of acetonitrile, water, and phosphoric acid. thermofisher.com This methodology could likely be adapted for the analysis of the bromo-analog. The retention time of the compound under specific chromatographic conditions serves as a qualitative identifier, while the peak area provides quantitative information about its concentration and purity.
| Chromatographic Technique | Purity (%) |
| High-Performance Liquid Chromatography (HPLC) | >95 chemicea.com |
| High-Performance Liquid Chromatography (HPLC) | 97.07 ijnrd.org |
Thin-Layer Chromatography (TLC) for Reaction Progress Monitoring
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique extensively used in synthetic organic chemistry to monitor the progress of reactions. For the synthesis of this compound, TLC would be an invaluable tool to track the consumption of the starting materials (e.g., 3,4-dimethoxybenzoic acid and 1,4-dibromobutane) and the formation of the product.
A typical TLC analysis would involve spotting the reaction mixture onto a silica (B1680970) gel plate and developing it with a suitable mobile phase, likely a mixture of a non-polar solvent like hexane (B92381) or toluene (B28343) and a more polar solvent like ethyl acetate (B1210297) or ethanol (B145695). sigmaaldrich.com The separated spots are then visualized under UV light, where the UV-active 3,4-dimethoxybenzoate moiety would be visible. By comparing the retention factor (Rf) values of the spots in the reaction mixture to those of the starting materials and the purified product, a chemist can qualitatively assess the reaction's progress. For instance, the disappearance of the starting material spot and the appearance of a new spot corresponding to the product would indicate a successful reaction. A study on the esterification of benzoic acid demonstrated the use of a toluene/ethanol mixture as the mobile phase for TLC monitoring. sigmaaldrich.com
Computational Chemistry and Theoretical Modeling of 4 Bromobutyl 3,4 Dimethoxybenzoate
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to elucidating the electronic characteristics and predicting the reactivity of 4-bromobutyl 3,4-dimethoxybenzoate. These methods offer a balance between computational cost and accuracy, making them a valuable tool in medicinal and organic chemistry.
While specific, in-depth DFT studies exclusively detailing the reaction pathways and transition states for this compound are not extensively available in public literature, the principles of DFT are routinely applied to understand analogous reactions. For this compound, a primary reaction of interest is the nucleophilic substitution at the carbon atom bonded to the bromine.
Theoretical investigations into similar alkyl halides have shown that DFT can effectively model the S\N2 reaction mechanism. This involves calculating the energy profile along the reaction coordinate as a nucleophile attacks the electrophilic carbon, leading to the displacement of the bromide leaving group. The transition state for this process, a high-energy intermediate, can be located and its structure and energy determined. This information is crucial for predicting the activation energy and, consequently, the rate of the reaction.
In the context of Mebeverine synthesis, DFT calculations could be employed to compare the reactivity of the two primary electrophilic sites in this compound: the carbonyl carbon of the ester group and the terminal carbon of the butyl chain. Such studies would provide a quantitative basis for the observed chemoselectivity in its reactions.
The reactivity of a molecule is intrinsically linked to its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and spatial distributions of these orbitals provide key insights into the molecule's ability to donate and accept electrons.
For this compound, a qualitative analysis suggests that the HOMO would likely be localized on the electron-rich 3,4-dimethoxybenzoyl moiety, which can act as an electron donor. Conversely, the LUMO is expected to be centered on the butyl chain, particularly the carbon atom attached to the electronegative bromine atom, making it susceptible to nucleophilic attack.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular dynamics (MD) simulations offer a means to explore the dynamic behavior of this compound over time, providing insights into its conformational flexibility and how it interacts with its environment. By solving Newton's equations of motion for the atoms in the molecule, MD simulations can map out the potential energy surface and identify stable conformations.
Furthermore, MD simulations can be used to study the intermolecular interactions between this compound and other molecules, such as reactants or solvent molecules. These simulations can provide a detailed picture of the non-covalent interactions, including van der Waals forces and electrostatic interactions, that govern the behavior of the molecule in solution. While specific MD studies on this intermediate are not published, simulations of the final product, Mebeverine, have been used to understand its conformational flexibility and membrane permeability.
In Silico Approaches for Predicting Synthetic Accessibility and Chemical Transformations
In silico tools are increasingly used to predict the synthetic accessibility of a target molecule and to explore potential chemical transformations. Retrosynthesis software, for example, can propose synthetic routes by breaking down the target molecule into simpler, commercially available starting materials.
For this compound, a retrosynthetic analysis would likely identify 3,4-dimethoxybenzoic acid (veratric acid) and a C4-bromo-functionalized alcohol, such as 4-bromobutanol, as key precursors. This aligns with known synthetic methods where these two compounds are reacted via an acid-catalyzed esterification.
Computational tools can also predict the outcomes of various chemical transformations. For instance, software can predict the sites of metabolism or potential side reactions under different conditions. For this compound, such predictions could help in optimizing reaction conditions to minimize the formation of byproducts, such as the dimerization product that can occur when using 1,4-dibromobutane (B41627) in related syntheses.
Role of 4 Bromobutyl 3,4 Dimethoxybenzoate As a Key Intermediate in Complex Molecule Synthesis
Strategic Utilization in the Synthesis of Pharmaceutical Precursors
The primary and most well-documented application of 4-bromobutyl 3,4-dimethoxybenzoate is in the pharmaceutical industry as a key precursor for the synthesis of active pharmaceutical ingredients (APIs).
Building Block for Mebeverine Hydrochloride Synthesis
This compound is a pivotal intermediate in the synthesis of Mebeverine Hydrochloride, an antispasmodic drug used to treat irritable bowel syndrome (IBS) and related conditions. amazonaws.comamazonaws.comresearchgate.net Mebeverine's chemical name is 4-[ethyl-[1-(4-methoxyphenyl)propan-2-yl]amino]butyl 3,4-dimethoxybenzoate hydrochloride. nih.govgoogle.com
The synthesis of Mebeverine typically involves the reaction of this compound with N-ethyl-N-(4-methoxyphenyl-1-methyl-ethyl)amine. amazonaws.comajrconline.org The bromo- group on the butyl chain serves as a leaving group, allowing for the nucleophilic substitution by the secondary amine to form the final tertiary amine structure of Mebeverine.
The preparation of this compound itself is a critical step, often starting from veratric acid (3,4-dimethoxybenzoic acid). amazonaws.comamazonaws.com One synthetic route involves the esterification of veratric acid with 4-bromobutanol in the presence of an acid catalyst like p-toluenesulfonic acid (p-TsOH). vulcanchem.comamazonaws.com An older method utilized the reaction of the sodium salt of veratric acid with 1,4-dibromobutane (B41627). amazonaws.comajrconline.org However, this method was prone to the formation of dimer impurities. amazonaws.comamazonaws.com The use of 4-bromobutanol has been shown to be an improved method that minimizes the formation of these byproducts. amazonaws.comamazonaws.com
Synthetic Scheme for Mebeverine Hydrochloride
| Step | Reactants | Product | Purpose |
| 1 | Veratric acid (3,4-dimethoxybenzoic acid) + 4-Bromobutanol | This compound | Creation of the key ester intermediate. amazonaws.comamazonaws.com |
| 2 | This compound + 2-ethylamino-1-(4'-methoxyphenyl) propane | Mebeverine (free base) | Formation of the final carbon-nitrogen bond. ajrconline.org |
| 3 | Mebeverine (free base) + Hydrochloric acid (HCl) | Mebeverine Hydrochloride | Conversion to the stable and pharmaceutically acceptable salt form. amazonaws.com |
Contribution to Structure-Activity Relationship (SAR) Studies of Target Molecules
Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the efficacy and selectivity of drug candidates. mdpi.comnih.gov By systematically modifying the chemical structure of a lead compound, researchers can identify which parts of the molecule are essential for its biological activity.
In the context of Mebeverine and related compounds, this compound serves as a valuable scaffold for generating a library of analogs for SAR studies. researchgate.net For instance, by reacting various haloaryl benzoate (B1203000) derivatives with different amine side chains, a diverse set of Mebeverine analogs can be synthesized. researchgate.net These studies help in understanding how modifications to the benzoate ring, the length of the alkyl chain, or the nature of the amine substituent affect the antispasmodic activity of the final molecule. researchgate.netgrafiati.com This knowledge is crucial for designing new compounds with improved pharmacological profiles, such as enhanced potency or reduced side effects. researchgate.netresearchgate.net
Application in the Development of Other Fine Chemicals
While the synthesis of Mebeverine is the most prominent application, this compound is also categorized as a fine chemical intermediate, suggesting its potential use in the synthesis of other specialized chemical products. pharmaffiliates.com Fine chemicals are pure, single substances produced in limited quantities for specific applications, including pharmaceuticals, agrochemicals, and specialty polymers. The reactive nature of the bromobutyl group allows for its use in introducing the 3,4-dimethoxybenzoyl moiety into various other molecules, potentially leading to the development of new dyes, fragrances, or other specialty chemicals. vihitadrugs.com Veratric acid itself, the precursor to this compound, is used in the manufacturing of dyes. vihitadrugs.comveeprho.com
Research on Impurity Profiling and Control in Industrial Synthesis
The control of impurities is a critical aspect of pharmaceutical manufacturing to ensure the safety and efficacy of the final drug product. daicelpharmastandards.com Research into the industrial synthesis of Mebeverine Hydrochloride has focused on identifying and controlling impurities that may arise during the formation of intermediates like this compound. amazonaws.comamazonaws.com
Common Impurities in Mebeverine Synthesis
| Impurity Name | CAS Number | Origin |
| Butane-1,4-diyl bis(3,4-dimethoxybenzoate) | 72782-65-1 | Dimerization during the synthesis of this compound using 1,4-dibromobutane. amazonaws.compharmaffiliates.com |
| Veratric Acid (3,4-Dimethoxybenzoic Acid) | 93-07-2 | Unreacted starting material. veeprho.comallmpus.com |
| Mebeverine EP Impurity B | 14367-46-5 (Free Base) | Related substance from the synthesis process. daicelpharmastandards.com |
| Mebeverine EP Impurity C | 14367-47-6 (Freebase) | Related substance from the synthesis process. pharmaffiliates.com |
To mitigate the formation of the dimer impurity, process optimization studies have shown that using 4-bromobutanol instead of 1,4-dibromobutane for the esterification of veratric acid is a more efficient and cleaner method. amazonaws.comamazonaws.com This improved process dramatically increases the yield and quality of this compound, ensuring a higher purity of the final Mebeverine Hydrochloride API. amazonaws.comamazonaws.com Rigorous quality control using analytical techniques like Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) is employed to monitor and control the levels of these and other potential impurities throughout the manufacturing process. amazonaws.comamazonaws.comdaicelpharmastandards.com
Future Research Directions and Unexplored Avenues for 4 Bromobutyl 3,4 Dimethoxybenzoate
Development of Sustainable and Green Chemistry Approaches for Synthesis
The conventional synthesis of 4-bromobutyl 3,4-dimethoxybenzoate typically involves the esterification of 3,4-dimethoxybenzoic acid with 4-bromobutanol or the reaction of a salt of the acid with 1,4-dibromobutane (B41627). rsc.orgvulcanchem.comajrconline.org These methods, while effective, often rely on high temperatures and may produce byproducts, prompting the need for more environmentally benign alternatives. Future research should focus on the development of sustainable and green chemistry approaches.
One promising avenue is the use of microwave-assisted synthesis . Microwave irradiation can significantly accelerate reaction times and improve yields in esterification reactions, often with reduced energy consumption compared to conventional heating. rsc.orgbohrium.comnih.gov The application of microwave technology to the synthesis of this compound from 3,4-dimethoxybenzoic acid and 4-bromobutanol could lead to a more efficient and greener process.
Another area ripe for exploration is ultrasound-assisted synthesis (sonochemistry) . Ultrasound has been shown to enhance the rates of various chemical reactions, including esterification, by creating localized high-pressure and high-temperature zones through acoustic cavitation. aiche.orginnovationnewsnetwork.comwikipedia.orgjocpr.comnih.gov Investigating the sonochemical synthesis of this compound could offer a milder and more energy-efficient alternative to traditional methods.
The use of biocatalysts , particularly lipases, presents a highly sustainable route for ester synthesis. tsijournals.comresearchgate.netopen-raman.org Lipases can catalyze the esterification of carboxylic acids and alcohols under mild conditions, often in aqueous or solvent-free systems, minimizing waste and environmental impact. Research into the lipase-catalyzed synthesis of this compound from 3,4-dimethoxybenzoic acid and 4-bromobutanol could lead to a truly green and economically viable production method.
Table 1: Potential Green Synthesis Methods for this compound
| Method | Potential Advantages | Key Research Focus |
| Microwave-Assisted Synthesis | Faster reaction times, higher yields, reduced energy consumption. | Optimization of reaction parameters (temperature, time, power) for the specific esterification. |
| Ultrasound-Assisted Synthesis | Milder reaction conditions, enhanced reaction rates. | Investigating the effect of ultrasonic frequency and power on reaction efficiency. |
| Enzyme-Catalyzed Synthesis | High selectivity, mild conditions, biodegradable catalyst (lipase). | Screening for suitable lipases and optimizing reaction conditions (pH, temperature, substrate ratio). |
| Greener Starting Materials | Improved overall sustainability of the synthesis process. | Developing sustainable routes to 4-bromobutanol and 3,4-dimethoxybenzoic acid. |
| Phase-Transfer Catalysis | Milder reaction conditions, potential for solvent-free synthesis. | Screening of phase-transfer catalysts and optimization of reaction conditions. |
Exploration of Novel Reactivity and Unconventional Chemical Transformations
Beyond its role as a pharmaceutical intermediate, the reactivity of this compound remains largely untapped. The presence of both an aromatic ester and an alkyl bromide functionality within the same molecule offers a playground for exploring novel and unconventional chemical transformations.
Future research could investigate the molecule's behavior under various energy inputs, such as photocatalysis and electrochemistry . Photocatalytic methods, for instance, could enable novel C-H functionalization reactions on the aromatic ring or the alkyl chain, leading to a diverse range of derivatives. ims.ac.jpnih.govrsc.orgsciencedaily.com The electrochemical reduction or oxidation of the benzoate (B1203000) moiety could also unlock new synthetic pathways. tsijournals.comresearchgate.netacs.orgresearchgate.net
Sonochemistry , beyond its application in synthesis, can also induce unique chemical transformations by generating highly reactive species. wikipedia.orgjocpr.comnih.govbeilstein-journals.orgjcsp.org.pk Subjecting this compound to ultrasonic irradiation in the presence of various reagents could lead to unexpected and potentially useful reactions.
Mechanochemistry , the use of mechanical force to induce chemical reactions, is another emerging field that could be applied to this compound. rsc.orgacs.org Ball milling, for example, could facilitate solid-state reactions of this compound with other reagents, potentially leading to new compounds and avoiding the use of solvents.
The inherent reactivity of the alkyl bromide group can be further exploited in various coupling reactions beyond simple nucleophilic substitution. Exploring its participation in, for example, radical-mediated reactions or transition-metal-catalyzed cross-coupling reactions could significantly expand its synthetic utility.
Integration into Flow Chemistry and Automated Synthesis Platforms
The synthesis of this compound and its subsequent conversion to other molecules could be significantly improved by integrating these processes into flow chemistry and automated synthesis platforms . bohrium.comnih.govinnovationnewsnetwork.comresearchgate.net Flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, improved reproducibility, and the potential for seamless multi-step synthesis.
Future research should focus on developing a continuous flow process for the synthesis of this compound. This would involve optimizing reaction parameters such as temperature, residence time, and reagent stoichiometry in a flow reactor. The integration of in-line purification techniques would further streamline the process, allowing for the direct production of a high-purity product.
Furthermore, the incorporation of this flow synthesis into a fully automated platform would enable the on-demand production of this compound and its derivatives. innovationnewsnetwork.comresearchgate.net Such a system could be programmed to synthesize a library of related compounds for screening purposes, accelerating the drug discovery process.
Advanced Analytical Method Development for Real-Time Reaction Monitoring
To effectively develop and control the synthesis of this compound, particularly in a continuous flow setting, the implementation of Process Analytical Technology (PAT) is crucial. pharmtech.commt.comnih.goveuropeanpharmaceuticalreview.comresearchgate.net PAT involves the use of in-line and on-line analytical tools for real-time monitoring and control of critical process parameters and quality attributes.
Future research should focus on developing and applying advanced analytical methods for the real-time monitoring of the synthesis of this compound. Raman spectroscopy is a particularly promising technique for this purpose, as it can provide detailed information about the molecular composition of the reaction mixture without the need for sample extraction. aiche.orgopen-raman.orgresearchgate.netoxinst.comspectroscopyonline.com An in-line Raman probe could be used to track the consumption of reactants (3,4-dimethoxybenzoic acid and 4-bromobutanol) and the formation of the product in real-time.
Other spectroscopic techniques, such as Near-Infrared (NIR) and Mid-Infrared (Mid-IR) spectroscopy , could also be investigated for their suitability in monitoring this reaction. The data obtained from these real-time measurements can be used to build kinetic models of the reaction, enabling better process understanding and control. This, in turn, facilitates process optimization for improved yield, purity, and efficiency.
Table 2: Advanced Analytical Methods for Real-Time Monitoring
| Analytical Technique | Application in Synthesis of this compound | Potential Benefits |
| Raman Spectroscopy | In-line monitoring of reactant consumption and product formation. | Non-destructive, provides detailed molecular information, suitable for flow chemistry. |
| NIR/Mid-IR Spectroscopy | Real-time analysis of functional group changes during the reaction. | Fast, non-invasive, can be used for quantitative analysis. |
| In-situ Reaction Monitoring | Tracking the formation of intermediates and byproducts. | Provides a deeper understanding of the reaction mechanism, aids in process optimization. spectroscopyonline.com |
| Process Analytical Technology (PAT) | Overall framework for designing, analyzing, and controlling the manufacturing process. | Ensures consistent product quality, improves efficiency, reduces waste. pharmtech.commt.comnih.goveuropeanpharmaceuticalreview.comresearchgate.net |
Application in the Design and Synthesis of New Chemical Entities Beyond Existing Pharmaceutical Uses
While this compound is a known precursor to Mebeverine, its structural motifs—the 3,4-dimethoxybenzoyl group and the bromobutyl chain—offer significant opportunities for the design and synthesis of new chemical entities with potentially diverse biological activities.
One avenue of research is the use of bioisosteric replacement and scaffold hopping strategies. cambridgemedchemconsulting.comspirochem.comnih.govufrj.bru-tokyo.ac.jp The 3,4-dimethoxybenzoyl moiety could be replaced with other substituted aromatic or heteroaromatic rings to explore different interactions with biological targets. Similarly, the 4-bromobutyl linker could be modified in terms of length, rigidity, and the nature of the halogen to fine-tune the pharmacokinetic and pharmacodynamic properties of new molecules.
The compound can also serve as a versatile building block for creating novel molecular scaffolds. The bromo group can be readily converted to a wide range of other functional groups, such as amines, azides, thiols, and phosphonates, through nucleophilic substitution. These new functionalities can then be used in subsequent reactions to build more complex molecules. For example, the synthesis of novel heterocyclic compounds could be achieved by intramolecular cyclization reactions involving a newly introduced functional group and the aromatic ring.
Furthermore, the exploration of this compound and its derivatives in areas beyond pharmaceuticals, such as agrochemicals, materials science, or as probes for chemical biology, remains a largely unexplored frontier. The inherent functionalities of this compound make it a valuable starting point for the synthesis of a wide array of new and potentially useful molecules. google.com
Q & A
Q. What are the typical synthetic routes for preparing 4-bromobutyl 3,4-dimethoxybenzoate?
The compound is synthesized via esterification between 3,4-dimethoxybenzoyl chloride and 4-bromobutanol. This follows a nucleophilic acyl substitution mechanism, where the hydroxyl group of 4-bromobutanol attacks the carbonyl carbon of the benzoyl chloride. Reaction conditions (e.g., inert atmosphere, catalytic bases like pyridine) are critical to avoid side reactions. Similar protocols are described for structurally related esters, such as 2-allylphenyl 3,4-dimethoxybenzoate, where NMR and HRMS confirmed product purity .
Q. How is this compound characterized analytically?
Key techniques include:
- 1H/13C NMR : To confirm ester formation (e.g., carbonyl carbon at ~165–170 ppm, methoxy protons at ~3.8–4.0 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]+ or [M+Na]+) with deviations <5 ppm .
- Melting Point Analysis : Consistency with literature values ensures purity (e.g., analogous esters like methyl 3,4-dimethoxybenzoate melt at 59–62°C) .
Q. What safety protocols are recommended for handling this compound?
- Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats to prevent skin/eye contact.
- Ventilation : Use fume hoods due to potential irritancy from brominated intermediates .
- First Aid : Immediate flushing with water for eye/skin exposure (15+ minutes) and medical consultation .
Advanced Research Questions
Q. How can reaction yields be optimized for this compound synthesis?
- Solvent Selection : Polar aprotic solvents (e.g., dichloromethane, THF) enhance reactivity .
- Stoichiometry : Excess 4-bromobutanol (1.2–1.5 equiv) drives esterification to completion .
- Catalysis : DMAP (4-dimethylaminopyridine) accelerates acyl transfer .
- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) isolates the product .
Q. How do structural modifications to the 3,4-dimethoxybenzoate moiety affect reactivity?
- Electron-Donating Groups : Methoxy groups increase electron density on the aromatic ring, stabilizing intermediates in electrophilic substitutions .
- Coordination Chemistry : The 3,4-dimethoxybenzoate anion forms complexes with transition metals (e.g., Co(II), Cu(II)), as shown by magnetic susceptibility studies .
Q. What are the challenges in resolving contradictory data on the compound’s stability?
- Thermal Stability : Some studies report decomposition above 150°C, while others suggest stability under inert atmospheres. Thermogravimetric analysis (TGA) under controlled conditions is recommended .
- Hydrolytic Sensitivity : The ester bond may hydrolyze in acidic/basic media. Stability assays at varying pH (2–12) and temperatures (25–60°C) are critical for applications .
Q. What advanced applications exist for this compound in materials science?
- Polymer Synthesis : As a monomer for liquid crystals or photoresponsive materials, leveraging its aromatic and bromine functionalities .
- Coordination Polymers : Metal-organic frameworks (MOFs) incorporating 3,4-dimethoxybenzoate ligands show potential in catalysis or gas storage .
Q. How is microbial metabolism of 3,4-dimethoxybenzoate derivatives studied?
- Anaerobic Degradation : Sporomusa ovata utilizes corrinoid-dependent methyl transfer pathways to metabolize 3,4-dimethoxybenzoate, relevant for bioremediation .
- Enzymatic Assays : LC-MS tracks metabolite formation (e.g., demethylated products) in bacterial cultures .
Methodological Notes
- Contradiction Management : Cross-validate stability data using multiple techniques (e.g., TGA, DSC, NMR kinetics) .
- Synthetic Reproducibility : Document reaction parameters (e.g., humidity, solvent purity) to mitigate batch-to-batch variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
